Isoescin IB is a naturally occurring triterpene saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) []. It is an isomer of escin IB, another major saponin in horse chestnut, and both share similar chemical structures [].
Several studies have investigated the potential pharmacological properties of isoescin IB. Here's an overview of some key findings:
Studies suggest that isoescin IB exhibits anti-inflammatory and anti-edema properties. It may achieve this by inhibiting the production of inflammatory mediators and improving lymphatic drainage [, ].
Isoescin IB, along with other escin components, is being explored for its potential benefits in managing chronic venous insufficiency (CVI). CVI is a condition characterized by poor blood flow in the veins, leading to symptoms like leg swelling, pain, and fatigue. Research suggests that isoescin IB may improve symptoms and quality of life in patients with CVI [].
Isoescin Ib is a triterpenoid saponin derived from the seeds of the horse chestnut tree, scientifically known as Aesculus hippocastanum. It is categorized under the escin family of compounds, which are known for their diverse biological activities. Isoescin Ib is structurally characterized by its unique acyl groups at specific carbon positions, specifically featuring an angeloyl group at C21 and an acetyl group at C28. This compound plays a significant role in traditional medicine and is recognized for its potential therapeutic properties, particularly in treating vascular disorders and inflammatory conditions .
Isoescin Ib exhibits a range of biological activities:
Isoescin Ib can be synthesized through several methods:
Isoescin Ib has various applications in both medicinal and commercial fields:
Research on isoescin Ib has highlighted its interactions with various biological systems:
Isoescin Ib shares structural similarities with several other saponins, particularly those derived from horse chestnut. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Escin Ia | Tigloyl group at C21 | Anti-inflammatory, vascular protective |
Escin IIa | Xylopyranosyl moiety | Similar anti-inflammatory effects |
Isoescin Ia | Tigloyl group at C21 | Comparable biological activities but with different potency |
Escin IIb | Angeloyl group at C21 | Exhibits similar effects but varies in structure |
Isoescin Ib is distinguished by its specific angeloyl group at C21, which contributes to its enhanced anti-inflammatory activity compared to other escins. Its unique structural features allow it to interact differently within biological systems, making it a subject of interest for further pharmacological studies .
Isoescin Ib represents a complex pentacyclic triterpenoid saponin with the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 g/mol [1] [2]. This compound belongs to the oleanane-type triterpene family and serves as one of the chief active ingredients in the escin saponin mixture derived from horse chestnut seeds [5] [6]. The molecular structure of isoescin Ib consists of two distinct components: a lipophilic pentacyclic triterpene aglycone derived from protoaescigenin and a hydrophilic trisaccharide moiety, conferring amphiphilic properties to the molecule [13] [27].
The stereochemical configuration of isoescin Ib follows the oleanane skeletal framework, characterized by five six-membered rings designated as A, B, C, D, and E rings [36]. The compound exhibits specific stereochemical orientations at critical carbon positions, including a β-configuration at C-3 (equatorial orientation), α-configuration at C-16 (axial orientation), β-configuration at C-21 (equatorial orientation), and α-configuration at C-22 (axial orientation) [4]. These stereochemical features are essential for determining the compound's biological activity and molecular interactions [11] [25].
The pentacyclic triterpenoid backbone of isoescin Ib is based on the oleanane structure, which consists of six connected isoprene units arranged in a pentacyclic configuration [8] [9]. The oleanane framework provides structural rigidity and contributes to the molecule's amphiphilic character, with all five rings being six-membered structures [36]. The E ring contains two methyl groups attached to the same carbon atom, which is characteristic of oleanane-type triterpenoids [38].
A critical structural feature is the presence of a double bond between C-12 and C-13 (Δ¹²), which creates a planar region within the molecule that facilitates intermolecular interactions [4]. This unsaturation is maintained throughout the escin family and contributes to the molecule's biological properties [24]. The pentacyclic backbone undergoes specific modifications that distinguish isoescin Ib from other escin variants, particularly in the positioning and orientation of functional groups at various carbon positions [23] [27].
The protoaescigenin aglycone structure serves as the foundation for all escin variants, with the molecular formula C₃₀H₅₀O₆ and containing multiple hydroxyl groups at positions C-3, C-16, C-21, C-22, C-24, and C-28 [39] [41]. These hydroxyl groups serve as attachment points for acyl groups and the trisaccharide moiety, creating the complete isoescin Ib structure [24].
The glycosylation pattern of isoescin Ib involves a trisaccharide unit attached at the C-3 position of the aglycone through a β-glycosidic linkage [24]. The trisaccharide consists of two glucose molecules and one glucuronic acid unit arranged in a specific sequence with β(1→2) and β(1→4) glycosidic linkages [1] [13]. The complete trisaccharide structure is O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranosiduronic acid, providing the hydrophilic character essential for the compound's surface-active properties [4].
The glucuronic acid component contributes significantly to the molecule's solubility profile and biological activity [42]. All sugar units in the trisaccharide exhibit β-anomeric configurations, which affects the overall molecular stability and solubility characteristics [19] [21]. The β-configuration ensures that the hydroxyl groups at the anomeric centers are positioned equatorially, providing greater thermodynamic stability compared to α-anomers [20].
The acyl group configuration represents a distinguishing feature of isoescin Ib compared to its structural isomer escin Ib [23] [27]. Isoescin Ib contains an angeloyl group at the C-21 position and an acetyl group at the C-28 position [4] [13]. The angeloyl moiety is a (2Z)-2-methyl-1-oxo-2-buten-1-yl group that provides specific steric and electronic properties to the molecule [24]. This acyl group arrangement is critical for the compound's isomerization behavior and biological activity profile [22] [25].
The structural relationship between isoescin Ib and escin Ib represents a fascinating example of positional isomerism within the escin family [5] [11]. Both compounds share identical molecular formulas (C₅₅H₈₆O₂₄) and molecular weights (1131.26 g/mol), yet differ in the positioning of their acyl groups [1] [28]. Escin Ib contains the acetyl group at the C-22 position, while isoescin Ib has this group at the C-28 position [13] [24].
The isomerization between escin Ib and isoescin Ib occurs readily both in vitro and in vivo, with the conversion being bidirectional but favoring the formation of isoescin Ib from escin Ib [11] [22]. This interconversion phenomenon has significant implications for pharmacokinetic studies and suggests that administration of one isomer results in exposure to both forms [25]. The conversion process involves acetyl migration through intramolecular rearrangements that can occur via six-membered transition states [23].
Compared to other escin isoforms, isoescin Ib demonstrates enhanced biological activity relative to escin Ia and isoescin Ia variants [5] [29]. The presence of the angeloyl group rather than the tigloyl group found in Ia variants contributes to differences in membrane permeability and biological efficacy [27]. Structural analysis reveals that compounds containing angeloyl moieties exhibit distinct physicochemical properties compared to those with tigloyl substitutions [29].
The physicochemical differences between isoescin Ib and escin Ib include subtle variations in boiling points (1148.1°C versus 1140.6°C) and flash points (314.2°C versus 311.8°C) [1] [28]. The LogP values also differ, with isoescin Ib showing a value of 2.17 compared to 1.88 for escin Ib, indicating slightly higher lipophilicity for the isoescin variant [15] [28].
The physicochemical properties of isoescin Ib reflect its amphiphilic nature and complex molecular structure [1] [3]. The compound exists as a white powder with a density of 1.46 g/cm³ at room temperature [1]. The high boiling point of 1148.1 ± 65.0°C indicates strong intermolecular forces and thermal stability, while the flash point of 314.2 ± 27.8°C suggests moderate volatility under extreme conditions [1].
The predicted pKa value of 2.63 ± 0.70 reflects the acidic nature of the glucuronic acid component within the trisaccharide moiety [1]. This acidic character influences the compound's ionization behavior in aqueous solutions and affects its solubility profile across different pH ranges [14]. The exact mass of 1130.550903 Da provides precise identification capabilities for analytical applications [1].
Solubility characteristics of isoescin Ib demonstrate its amphiphilic nature through differential solubility in various solvents [1] [3] [16]. The compound exhibits slight solubility in water, which is attributed to the hydrophilic trisaccharide moiety [1]. However, it shows good solubility in dimethyl sulfoxide at concentrations up to 100 mg/mL (88.39 mM), making this solvent suitable for analytical and research applications [6]. Methanol represents another suitable solvent for isoescin Ib dissolution, while ethanol shows limited effectiveness [3] [16].
The storage requirements specify maintenance at -20°C under light-protected conditions to preserve chemical stability [1] [3]. This low-temperature storage prevents degradation and maintains the integrity of both the aglycone and sugar components. The compound demonstrates stability when stored properly, with shelf life extending up to two years under appropriate conditions [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₅H₈₆O₂₄ | [1] [2] |
Molecular Weight (g/mol) | 1131.26 | [1] [2] |
CAS Number | 219944-46-4 | [1] [2] |
Physical Form | White Powder | [1] [3] |
Density (g/cm³) | 1.46 | [1] |
Boiling Point (°C) | 1148.1 ± 65.0 | [1] |
Flash Point (°C) | 314.2 ± 27.8 | [1] |
pKa (predicted) | 2.63 ± 0.70 | [1] |
LogP | 2.17 | [15] |
Water Solubility | Slightly soluble | [1] |
DMSO Solubility (mg/mL) | 100 | [6] |
Methanol Solubility | Soluble | [3] |
Storage Temperature (°C) | -20 | [1] [3] |